molecular formula C7H9N3O4S B1599165 4-Methyl-3-nitrobenzenesulfonohydrazide CAS No. 53516-94-2

4-Methyl-3-nitrobenzenesulfonohydrazide

Cat. No.: B1599165
CAS No.: 53516-94-2
M. Wt: 231.23 g/mol
InChI Key: GNPGZKATRFZRMU-UHFFFAOYSA-N
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Description

Significance within Sulfonohydrazide Chemistry

Sulfonohydrazides are recognized for their stability and ease of handling compared to other sulfonylating agents like sulfonyl chlorides. nih.gov They serve as important precursors in the synthesis of a wide array of organic molecules. Their ability to act as sources of sulfonyl radicals makes them valuable in various chemical transformations, including the formation of carbon-sulfur and carbon-carbon bonds. The specific substitution pattern of 4-Methyl-3-nitrobenzenesulfonohydrazide, featuring both an electron-donating methyl group and an electron-withdrawing nitro group, modulates the reactivity of the aromatic ring and the sulfonyl hydrazide moiety, making it a potentially valuable tool in the synthesis of complex molecules.

Historical Perspectives on Sulfonyl Hydrazide Research

The study of sulfonyl hydrazides has a rich history in organic chemistry. Initially, they were investigated for their role in classical reactions such as the Shapiro reaction and the Wolff–Kishner reduction. Over the past few decades, their role has expanded significantly, with researchers exploring their use as versatile reagents in a multitude of synthetic applications. This has included their use in the generation of sulfonyl radicals, in cyclization reactions, and in the synthesis of heterocyclic compounds.

Overview of Research Trajectories for this compound

While direct research on this compound is limited, its structure points towards several potential research avenues. A primary area of interest would be its application as a precursor for the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry. The reactivity of the nitro group allows for its reduction to an amino group, opening up further possibilities for derivatization. Additionally, the entire molecule can serve as a scaffold for the development of new ligands for coordination chemistry or as a key intermediate in the synthesis of targeted organic molecules.

The synthesis of this compound would likely proceed via the reaction of its corresponding sulfonyl chloride with hydrazine (B178648) hydrate. The precursor, 4-methyl-3-nitrobenzenesulfonyl chloride, is a known compound that can be synthesized from 2-nitrotoluene. chemicalbook.com

Properties of 4-Methyl-3-nitrobenzenesulfonyl chloride

PropertyValue
Molecular Formula C7H6ClNO4S
Molar Mass 235.64 g/mol
Appearance White to light yellow solid
Melting Point 30-34 °C
Boiling Point 152-154 °C at 1 mmHg
Sensitivity Moisture sensitive

This data is for the precursor compound, 4-Methyl-3-nitrobenzenesulfonyl chloride. chembk.comchembk.com

Inferred Properties of this compound

PropertyInferred Value
Molecular Formula C7H9N3O4S
Molar Mass 231.23 g/mol
Appearance Likely a solid at room temperature

These properties are inferred based on the structure of the compound and data from similar molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-nitrobenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c1-5-2-3-6(15(13,14)9-8)4-7(5)10(11)12/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPGZKATRFZRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397690
Record name 4-methyl-3-nitrobenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53516-94-2
Record name 4-methyl-3-nitrobenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methyl 3 Nitrobenzenesulfonohydrazide and Its Analogues

Direct Synthesis Approaches

The direct synthesis of 4-Methyl-3-nitrobenzenesulfonohydrazide is primarily achieved through the reaction of its corresponding sulfonyl chloride with a hydrazine (B178648) source. This approach is fundamental in forming the core sulfonohydrazide structure.

Reactions with Sulfonyl Chlorides and Hydrazine Derivatives

The principal method for synthesizing benzenesulfonohydrazides involves the reaction of a substituted benzenesulfonyl chloride with hydrazine. organic-chemistry.orggoogle.com Specifically, this compound can be prepared from 4-methyl-3-nitrobenzenesulfonyl chloride and hydrazine hydrate. organic-chemistry.org This reaction is analogous to the preparation of 2-nitrobenzenesulfonylhydrazide (NBSH), which is synthesized from 2-nitrobenzenesulfonyl chloride and hydrazine hydrate. organic-chemistry.org The reaction is typically conducted in an aqueous medium where the sulfonyl chloride is suspended. google.com To neutralize the hydrochloric acid formed as a byproduct, an acid-binding agent like an excess of hydrazine or, more economically, ammonia (B1221849) can be used. google.com The use of ammonia is advantageous as it preferentially allows the sulfonyl chloride to react with hydrazine without significant formation of the corresponding sulfonamide. google.com

Preparation from Substituted Benzenesulfonyl Chlorides

The key precursor for the synthesis of the title compound is 4-methyl-3-nitrobenzenesulfonyl chloride. chembk.comchembk.com This intermediate is a moisture-sensitive solid with a melting point of 30-34 °C. chembk.com The synthesis of substituted benzenesulfonyl chlorides, such as the analogous 4-chloro-3-nitrobenzene sulfonyl chloride, is well-documented. It is typically prepared by reacting o-chloro-nitrobenzene with chlorosulfonic acid. researchgate.netgoogle.com The process involves a stepwise increase in temperature, for instance, from 100°C up to 130°C, to complete the reaction. google.com Optimal conditions for this type of synthesis have been found to involve a 4:1 molar ratio of chlorosulfonic acid to the substituted nitrobenzene (B124822) at 120°C for 4 hours, which can yield a product with high purity after recrystallization. researchgate.net Similarly, 3-nitrobenzenesulfonyl chloride can be prepared by the sulfochlorination of nitrobenzene with chlorosulfonic acid at temperatures between 90°C and 120°C, followed by treatment with an inorganic acid chloride like thionyl chloride to improve yield. google.com

Table 1: Synthesis Conditions for Substituted Benzenesulfonyl Chlorides

Product Starting Material Reagent Molar Ratio (Reagent:Start) Temperature Time Yield Purity Reference
4-Chloro-3-nitrobenzene sulfonyl chloride o-Chloro-nitrobenzene Chlorosulfonic acid 4:1 120 °C 4 h 81.5% 99.96% researchgate.net
4-Chloro-3-nitrobenzene sulfonyl chloride o-Chloro-nitrobenzene Chlorosulfonic acid ~2:1 to 6:1 100-130 °C >3 h - - google.com
3-Nitrobenzenesulfonyl chloride Nitrobenzene Chlorosulfonic acid, then Thionyl chloride - 90-120 °C, then 40-90 °C - High - google.com

Synthesis of Hydrazone and Pyrazole (B372694) Derivatives

The sulfonohydrazide functional group serves as a versatile platform for the synthesis of a wide array of derivatives, most notably hydrazones and pyrazoles, which are of significant interest in medicinal chemistry.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

Benzenesulfonohydrazides readily undergo condensation reactions with various carbonyl compounds, including both aldehydes and ketones, to form N'-substituted benzenesulfonohydrazones. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. For example, a series of N′-substituted-4-methylbenzenesulfonohydrazide derivatives were synthesized through the condensation of 4-methylbenzenesulfonohydrazide (B56588) with different aromatic carbonyl compounds. researchgate.net A specific instance is the synthesis of N′-(1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)-4-methylbenzenesulfonohydrazide (CBSH), which was achieved by reacting 3-acetyl-7-hydroxy-2H-chromen-2-one (a ketone) with p-toluenesulfonylhydrazide in methanol (B129727) with a few drops of hydrochloric acid as a catalyst. frontiersin.org

Targeted Synthesis of N'-(substituted arylmethylidene)-benzenesulfonohydrazide Analogues

A significant focus within this area is the targeted synthesis of N'-(substituted arylmethylidene)-benzenesulfonohydrazide analogues, where various substituted benzaldehydes are used to create a library of hydrazone derivatives. researchgate.netmdpi.com The general synthetic procedure involves refluxing the benzenesulfonohydrazide (B1205821) with a substituted aldehyde in a solvent like ethanol. mdpi.com In some cases, a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA), is added to accelerate the reaction. mdpi.com This methodology allows for the introduction of a wide range of substituents on the arylmethylidene moiety, enabling the fine-tuning of the molecule's properties. lookchem.com

Furthermore, the hydrazone derivatives can serve as intermediates for the synthesis of other heterocyclic systems, such as pyrazoles. Pyrazoles can be formed through cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazine derivatives or via 1,3-dipolar cycloaddition reactions involving nitrilimines generated in situ from arylhydrazones. nih.govjmchemsci.com

Table 2: Examples of Synthesized N'-(substituted arylmethylidene)-benzenesulfonohydrazide Analogues

Hydrazide Precursor Aldehyde/Ketone Product Name Reference
p-Toluenesulfonylhydrazide 3-Acetyl-7-hydroxy-2H-chromen-2-one N′-(1-(7-Hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)-4-methylbenzenesulfonohydrazide frontiersin.org
4-Methylbenzenesulfonohydrazide Substituted Aromatic Aldehydes N′-substituted-4-methylbenzenesulfonohydrazide derivatives researchgate.netresearchgate.net
p-Hydroxybenzoic acid hydrazide Substituted Benzaldehydes N′-(substituted benzylidene)-4-(hydroxy)benzohydrazides mdpi.com
Benzenesulfonohydrazide Substituted Carbaldehydes N'-[(E)-(substituted)methylidene]benzenesulfonohydrazide mdpi.com
4-(prop-2-yn-1-yloxy)benzohydrazide Substituted Aromatic Aldehydes (E)-N'-(substituted benzylidene)-4-(prop-2-yn-1-yloxy)benzohydrazide nih.gov

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly methods. The synthesis of sulfonohydrazides and their derivatives has also benefited from the application of green chemistry principles.

One notable approach is the use of water as a solvent, which is a significant improvement over volatile organic solvents. For instance, the synthesis of N′-substituted-4-methylbenzenesulfonohydrazide derivatives has been successfully carried out in an aqueous medium using polystyrene sulfonic acid as a recyclable, solid-supported catalyst. researchgate.net

Microwave-assisted synthesis represents another green technique that often leads to shorter reaction times, higher yields, and reduced energy consumption. The condensation reaction of hydrazides with aromatic aldehydes to form hydrazones has been effectively facilitated using a household microwave oven, with reactions completing in 10 to 30 minutes in high yields. vjs.ac.vn

Solvent-free reactions are a cornerstone of green chemistry, as they eliminate solvent waste and can simplify product purification. The condensation of aromatic aldehydes with active methylene (B1212753) compounds like 3-methyl-4,5-dihydroisoxazol-5-one to form derivatives has been achieved by simple grinding at room temperature or heating without any solvent or catalyst. researchgate.net One-pot protocols that combine the formation of the sulfonohydrazide from commercial reagents and its subsequent reaction, such as in alkene reduction, also contribute to a more sustainable process by minimizing intermediate isolation steps. acs.org

Stereoselective Synthesis Methodologies

The stereoselective synthesis of this compound itself is not extensively documented in peer-reviewed literature. However, the principles of asymmetric synthesis can be applied to create chiral analogues of this compound, primarily through the introduction of stereogenic centers at the sulfur atom, the nitrogen atoms of the hydrazide moiety, or on a substituent attached to the core structure. Methodologies for the stereoselective synthesis of related chiral sulfur-containing compounds, such as sulfoxides and sulfinamides, as well as diastereoselective reactions of sulfonohydrazide derivatives, provide a framework for accessing enantiomerically enriched or diastereomerically pure analogues.

One of the most powerful strategies in stereoselective synthesis involves the use of chiral auxiliaries. wikipedia.org These are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.org

A prominent class of chiral auxiliaries relevant to the synthesis of chiral sulfonohydrazide analogues are sulfur-based auxiliaries derived from amino acids. scielo.org.mxresearchgate.net These auxiliaries, such as those based on thiazolidinethiones and oxazolidinethiones, have demonstrated high efficacy in various asymmetric transformations, including aldol (B89426) reactions and Michael additions. scielo.org.mxresearchgate.net For instance, the attachment of a prochiral acyl group to a sulfur-containing chiral auxiliary can facilitate highly diastereoselective reactions.

A particularly relevant and widely used chiral auxiliary is tert-butanesulfinamide, often referred to as Ellman's auxiliary. sigmaaldrich.com This reagent has proven to be exceptionally versatile in the asymmetric synthesis of chiral amines and their derivatives. nih.gov The general approach involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form an N-sulfinylimine. The chiral sulfinyl group then directs the stereoselective addition of a nucleophile to the imine double bond. Subsequent removal of the sulfinyl group affords the chiral amine. This methodology could be conceptually extended to the synthesis of chiral sulfonohydrazide analogues where a stereocenter is introduced on a side chain.

Furthermore, the direct asymmetric synthesis of chiral sulfoximines from chiral sulfinamides has been reported. nih.govorganic-chemistry.org This involves the S-arylation of a chiral sulfinamide, demonstrating that the sulfur atom itself can be a stereocenter. nih.govorganic-chemistry.org This approach is significant as it provides a pathway to analogues of this compound with a chiral sulfur center. The reaction conditions, such as the choice of catalyst and base, are crucial for achieving high regioselectivity and stereoselectivity. organic-chemistry.org

Diastereoselective reactions of derivatives of sulfonohydrazides, such as sulfonohydrazones, also present a viable route to stereochemically defined analogues. For example, the reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents yields chiral N-sulfinyl 2,2-disubstituted aziridines with high diastereoselectivity. rsc.org While not a direct synthesis of a sulfonohydrazide, this illustrates how the sulfinyl group can control the stereochemical outcome of additions to a related functional group.

The following tables summarize representative examples of stereoselective reactions on compounds analogous to or related to this compound, highlighting the conditions and stereochemical outcomes.

Table 1: Diastereoselective Aldol Reaction using an Indene-Based Thiazolidinethione Chiral Auxiliary

EntryAldehydeProductYield (%)Diastereomeric Ratio (d.r.)
1Propionaldehyde>98>99:1
2Isobutyraldehyde94>99:1
3Benzaldehyde98>99:1
Data sourced from a study on the application of an indene-based thiazolidinethione chiral auxiliary in acetate (B1210297) aldol reactions. The N-acetyl derivative of the auxiliary was used. scielo.org.mx

Table 2: Asymmetric Synthesis of Chiral Sulfoximines via S-Arylation of a Chiral Sulfinamide

EntryArylating AgentBaseProductYield (%)
1Diphenyliodonium triflateLiOtBu91
2Bis(4-fluorophenyl)iodonium triflateLiOtBu89
3Bis(4-methoxyphenyl)iodonium triflateLiOtBu90
This table illustrates the copper-catalyzed S-arylation of a chiral tert-butanesulfinamide to produce chiral sulfoximines. The reaction demonstrates a method for creating a stereogenic sulfur center. organic-chemistry.org

Table 3: Diastereoselective Synthesis of Chiral Aziridines from α-Chloro N-Sulfinyl Ketimines

EntryGrignard Reagent (R-MgBr)ProductYield (%)Diastereomeric Ratio (d.r.)
1MeMgBr8598:2
2EtMgBr8197:3
3PhMgBr75>99:1
This data shows the diastereoselective addition of Grignard reagents to α-chloro N-tert-butanesulfinyl ketimines, leading to the formation of chiral aziridines. rsc.org

Mechanistic Investigations of 4 Methyl 3 Nitrobenzenesulfonohydrazide Reactions

Reaction Pathways Involving Hydrazone Formation

Hydrazones are a class of organic compounds with the general structure R¹R²C=NNH₂. They are typically formed by the reaction of a hydrazine (B178648) with an aldehyde or a ketone. wikipedia.orgsoeagra.com In the context of 4-methyl-3-nitrobenzenesulfonohydrazide, the formation of a hydrazone is a critical step in several of its synthetic applications.

The reaction begins with the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The initial addition results in the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding N-sulfonylhydrazone. soeagra.com

These hydrazone intermediates are pivotal in reactions such as the Wolff-Kishner reduction and the Shapiro reaction, although the specific utility of this compound-derived hydrazones in these named reactions is an area of ongoing investigation. The electronic properties of the 4-methyl and 3-nitro substituents on the benzene (B151609) ring are expected to influence the reactivity of the resulting hydrazone.

Reactant 1 Reactant 2 Intermediate Product
This compoundAldehyde/KetoneTetrahedral AdductN-sulfonylhydrazone

This table illustrates the general pathway for the formation of N-sulfonylhydrazones from this compound.

Radical Processes in Transformations

While many reactions of sulfonohydrazides proceed through ionic pathways, the involvement of radical species has also been documented, particularly in the decomposition of intermediates derived from these reagents. For saturated monoalkyl diazenes, which can be formed from this compound derivatives, the expulsion of dinitrogen may proceed through a free-radical pathway. nih.gov

The thermal or photochemical decomposition of sulfonylhydrazones can lead to the formation of diazenes, which are often unstable and readily lose nitrogen gas (N₂) to generate radical species. The stability and subsequent reaction pathways of these radicals are influenced by the surrounding molecular structure and the reaction conditions. For instance, in the reduction of saturated alcohols via related sulfonyl hydrazides, a free-radical mechanism for the loss of dinitrogen from the monoalkyl diazene (B1210634) intermediate has been proposed. nih.gov

Further research is required to fully elucidate the specific radical processes involved in the transformations of this compound and its derivatives.

Mitsunobu Reaction Applications and Monoalkyl Diazene Intermediates

A significant application of related nitrobenzenesulfonyl hydrazides is in the Mitsunobu reaction, a versatile method for the conversion of primary and secondary alcohols to a variety of other functional groups. organic-chemistry.orgnih.gov While direct studies on this compound in this context are not extensively detailed in the provided search results, the reactivity of analogous compounds like 2-nitrobenzenesulfonyl hydrazide (NBSH) provides a strong model for its expected behavior. nih.gov

In a typical Mitsunobu reaction involving a sulfonyl hydrazide, the alcohol is activated by a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). organic-chemistry.org This in-situ activation facilitates the displacement of the hydroxyl group by the sulfonyl hydrazide, proceeding with a clean inversion of stereochemistry at the alcohol carbon. nih.gov

The initial product of this displacement is a 1,1-disubstituted sulfonyl hydrazine adduct. This adduct is often unstable and, upon warming, eliminates 4-methyl-3-nitrobenzenesulfinic acid to generate a transient monoalkyl diazene intermediate. nih.govscispace.com

This monoalkyl diazene is a key reactive species. Depending on the structure of the alkyl group, it can undergo different transformations. For unsaturated systems (allylic or propargylic), a concerted sigmatropic elimination of dinitrogen is common. nih.gov For saturated systems, the loss of dinitrogen can occur through a radical pathway, as mentioned previously. nih.gov The final product is the reduced hydrocarbon corresponding to the original alcohol.

Step Reactants Intermediate/Product Byproducts
1. ActivationAlcohol, PPh₃, DEADAlkoxyphosphonium salt
2. DisplacementAlkoxyphosphonium salt, this compound1,1-Disubstituted sulfonyl hydrazineTriphenylphosphine oxide
3. Elimination1,1-Disubstituted sulfonyl hydrazineMonoalkyl diazene4-Methyl-3-nitrobenzenesulfinic acid
4. DecompositionMonoalkyl diazeneReduced alkane/alkeneDinitrogen (N₂)

This table outlines the proposed steps for the application of this compound in a Mitsunobu-type reduction of an alcohol.

Decomposition and Stability in Reaction Environments

The stability of this compound and its derivatives is a critical factor in its handling and reaction efficiency. The presence of the electron-withdrawing nitro group is known to affect the thermal stability of related sulfonyl hydrazides. For example, 2-nitrobenzenesulfonyl hydrazide (NBSH) is known to be thermally sensitive in solution. nih.gov

In contrast, the N-isopropylidene derivative of NBSH (IPNBSH) exhibits significantly greater thermal stability, allowing for more flexible reaction conditions. nih.gov This suggests that derivatization of the hydrazide moiety can enhance stability. While specific data for this compound is not available, it is reasonable to infer that its stability profile will be influenced by the electronic effects of both the methyl and nitro substituents.

Decomposition can occur under thermal stress, potentially leading to the release of 4-methyl-3-nitrobenzenesulfinic acid. nih.gov In the context of the Mitsunobu reaction, premature decomposition of the reagent can compete with the desired reaction pathway, leading to lower yields. nih.gov Therefore, careful control of reaction temperature is often necessary when using such reagents.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the precise structure of organic molecules. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not available, expected chemical shifts can be predicted based on the analysis of related compounds.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the hydrazide group. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. Based on related structures like 4-methyl-3-nitroaniline (B15663) nist.gov, the methyl group protons would appear as a singlet around 2.4-2.6 ppm. The aromatic protons would be expected in the 7.5-8.5 ppm range, with their exact shifts and coupling constants influenced by the strong electron-withdrawing effect of the nitro and sulfonyl groups. The NH and NH₂ protons of the sulfonohydrazide group would appear as broad singlets, and their chemical shifts would be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The methyl carbon would be expected at a high field (around 20 ppm). The aromatic carbons would resonate between 120 and 150 ppm. The carbon attached to the nitro group and the carbon attached to the sulfonyl group would be shifted downfield due to the electron-withdrawing nature of these substituents. Computational studies on substituted benzenes show that the conformation of substituent groups significantly influences the ¹³C chemical shifts. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
-CH₃~2.5~20
Aromatic C-H7.5 - 8.5120 - 140
Aromatic C-SO₂-~140
Aromatic C-NO₂-~148
Aromatic C-CH₃-~138
-NHNH₂Variable (broad)-

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key absorptions would be expected for the nitro, sulfonyl, and hydrazide groups.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are characteristic of the nitro group, typically appearing around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively. In studies of 4-methyl-3-nitrobenzoic acid, these bands were clearly identified. researchgate.net

Sulfonyl Group (SO₂): The sulfonohydrazide group would exhibit strong characteristic stretching vibrations for the S=O bonds, typically in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).

N-H Stretching: The N-H stretching vibrations of the hydrazide moiety would be observed in the region of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch1530 - 1560
Symmetric Stretch1345 - 1365
Sulfonyl (-SO₂-)Asymmetric Stretch1300 - 1350
Symmetric Stretch1150 - 1180
Hydrazide (-NHNH₂)N-H Stretch3200 - 3400
Aromatic RingC-H Stretch>3000
Methyl (-CH₃)C-H Stretch<3000

Mass spectrometry provides information about the mass and molecular formula of a compound and can reveal structural details through analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected.

A common fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), a loss of 64 mass units. nih.gov This rearrangement is often promoted by electron-withdrawing groups on the aromatic ring. Another likely fragmentation would be the cleavage of the S-N bond or the N-N bond of the hydrazide group. The presence of the nitro group could lead to the loss of NO₂ (46 units) or NO (30 units). The fragmentation of the closely related 4-nitrobenzenesulfonohydrazide (B1360418) shows prominent peaks that can be used to predict the behavior of the title compound. nih.gov

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation.

While the crystal structure of this compound has not been reported, data from analogous compounds can provide valuable insights. For example, the related compound 4-Methyl-3-nitrobenzonitrile (B17182) crystallizes in the monoclinic system with the space group P2₁/c. nih.gov Another similar structure, N-(4-Methylphenylsulfonyl)-3-nitrobenzamide, also crystallizes in a monoclinic system. nih.gov It is plausible that this compound would adopt a similar crystal packing, likely in a centrosymmetric space group within the monoclinic system, driven by intermolecular hydrogen bonding involving the sulfonohydrazide group.

Table 3: Crystallographic Data for the Related Compound 4-Methyl-3-nitrobenzonitrile

ParameterValueReference
Chemical FormulaC₈H₆N₂O₂ nih.gov
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9088 (8)
b (Å)13.576 (3)
c (Å)14.819 (4)
β (°)99.13 (3)

In-Depth Analysis of this compound: Structural and Interaction Studies

Scientific inquiry into related sulfonohydrazide derivatives has provided valuable insights into the structural motifs and interaction patterns that characterize this class of compounds. However, the precise influence of the specific substitution pattern of a methyl group at the 4-position and a nitro group at the 3-position of the benzenesulfonohydrazide (B1205821) core on its solid-state architecture and intermolecular behavior has yet to be documented in dedicated studies.

Structural Elucidation and Conformational Analysis in Research

Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the stability and properties of the crystalline material.

Hydrogen Bonding: In sulfonohydrazide compounds, the presence of N-H and O-H (if applicable) groups as hydrogen bond donors and oxygen atoms of the sulfonyl and nitro groups as acceptors typically leads to the formation of robust hydrogen-bonding networks. These interactions can link molecules into chains, sheets, or more complex three-dimensional architectures. The specific hydrogen bonding patterns, often represented by graph-set notation (e.g., R²₂(8)), are a key focus of crystallographic studies.

Hirshfeld Surface Analysis: This computational tool has become instrumental in the quantitative and qualitative analysis of intermolecular interactions in molecular crystals. By mapping properties onto a surface defined by the molecule's electron distribution, Hirshfeld surface analysis provides a visual and statistical summary of all close intermolecular contacts.

O···H/H···O contacts: Indicative of hydrogen bonds.

H···H contacts: Often representing a significant portion of the surface due to the abundance of hydrogen atoms.

C···H/H···C contacts: Reflecting van der Waals forces and weaker C-H···π interactions.

N···H/H···N contacts: Another potential hydrogen bonding interaction.

O···C/C···O and C···C contacts: Related to van der Waals forces and π-π stacking interactions between aromatic rings.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed graphical representation of these interactions, with characteristic features corresponding to specific contact types. For example, sharp spikes on the fingerprint plot are often indicative of strong hydrogen bonds.

Without dedicated research on 4-Methyl-3-nitrobenzenesulfonohydrazide, it is not possible to present specific data tables or a detailed analysis of its unique intermolecular interactions. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group, and their specific placement on the benzene (B151609) ring, would undoubtedly lead to a distinct electronic and steric profile, which in turn would dictate its conformational preferences and the nature of its intermolecular contacts. However, until such research is conducted and published, a scientifically rigorous article on this specific compound cannot be fully realized.

Advanced Applications and Pharmacological Research of 4 Methyl 3 Nitrobenzenesulfonohydrazide Derivatives

Medicinal Chemistry and Drug Discovery

The inherent chemical functionalities of 4-Methyl-3-nitrobenzenesulfonohydrazide—namely the sulfonamide, hydrazone, and nitroaromatic moieties—serve as versatile pharmacophores. This has spurred extensive research into synthesizing and evaluating derivatives for a range of therapeutic targets, from microbial pathogens to cancer-related enzymes.

Derivatives of the benzenesulfonohydrazide (B1205821) core have demonstrated significant potential in combating microbial infections through various mechanisms. The structural features of these compounds allow for interactions with multiple microbial targets, leading to both bactericidal and fungicidal effects.

The antibacterial potential of sulfonyl hydrazones and related structures has been well-documented. Research into 2,4,6-trimethylbenzenesulfonyl hydrazones confirmed their potential as antimicrobial agents. researchgate.net In one study, several derivatives displayed notable activity against Gram-positive bacteria, including strains of Staphylococcus spp., Enterococcus faecalis, and Bacillus spp. researchgate.net The most active compound in this series demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 15.62 µg/mL against these reference strains. researchgate.net

Further studies on hydrazones derived from 4-methylbenzohydrazide (B1294431) showed activity against Staphylococcus aureus, Escherichia coli, and Klebsielle pneumoniae. rhhz.net The presence of different substituent groups significantly influenced the antibacterial potency, with one Br-substituted derivative showing the highest activity among the tested compounds. rhhz.net Additionally, sulfonyl hydrazone derivatives have been identified as a promising scaffold for developing new antimycobacterial agents to combat tuberculosis. eurekaselect.com In a study focused on Mycobacterium tuberculosis, synthesized sulfonyl hydrazones demonstrated significant MICs, with values as low as 0.0716 µM, which is comparable to the first-line anti-tuberculosis drug, isoniazid. eurekaselect.commdpi.com

Table 1: Antibacterial Efficacy of Selected Benzenesulfonohydrazide Derivatives
Derivative ClassBacterial Strain(s)Reported Activity (MIC)Source
2,4,6-Trimethylbenzenesulfonyl hydrazonesGram-positive reference strains7.81 - 15.62 µg/mL researchgate.net
Hydrazones from 4-methylbenzohydrazideS. aureus, E. coli, K. pneumoniaeModerate to High Activity rhhz.net
Sulfonyl hydrazonesMycobacterium tuberculosis H37Rv0.0716 - 0.0763 µM eurekaselect.commdpi.com

The hydrazide-hydrazone scaffold is also a key feature in compounds with significant antifungal properties. nih.gov Studies have shown that these derivatives can be potent against a range of fungal pathogens. For instance, certain hydrazide-hydrazones of 4-trifluoromethylbenzoic acid were evaluated as potential antifungal agents, with one derivative showing activity four times higher than the standard drug fluconazole (B54011) against Trichophyton mentagrophytes, with an MIC of 1.98 µM. nih.gov

The significance of the hydrazine (B178648) linker for antifungal activity has been highlighted in research against Candida albicans. nih.gov Derivatives containing this moiety demonstrated significant, rapid fungicidal activity, even against drug-resistant clinical isolates of C. albicans. nih.gov One study showed that a derivative, Hyd. OCH₃, reduced Candida biofilm formation by 60%. nih.gov The structural similarity of the this compound core to other nitro-containing compounds suggests similar potential. For example, derivatives of 3-methyl-4-nitrobenzoate have shown promising antifungal activity against Candida guilliermondii, with MIC values as low as 31 µM. nih.gov Furthermore, a novel 4-chloro-3-nitrophenyl sulfone was found to reduce the pathogenicity of C. albicans in a Galleria mellonella infection model. mdpi.com

Table 2: Antifungal Activity of Structurally Related Derivatives
Derivative ClassFungal Strain(s)Reported Activity (MIC/EC₅₀)Source
Hydrazide-hydrazones of 4-trifluoromethylbenzoic acidTrichophyton mentagrophytesMIC = 1.98 µM nih.gov
Hydrazine-based compoundsCandida albicans (including resistant strains)Significant fungicidal activity nih.gov
Pentyl 3-methyl-4-nitrobenzoateCandida guilliermondiiMIC = 31 µM nih.gov
1,4-Benzoxazin-3-one acylhydrazonesPhytophthora infestansEC₅₀ = 15.37 µg/mL researchgate.net

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, regulating processes like biofilm formation and virulence factor production. rsc.org Inhibiting QS is an attractive antimicrobial strategy that can disarm pathogens without exerting selective pressure that leads to resistance. rsc.org

While direct studies on this compound are limited, research on structurally related nitroaromatic compounds provides a strong rationale for its potential as a quorum sensing inhibitor (QSI). For instance, a study on β-nitrostyrene derivatives demonstrated potent QS-inhibitory effects against the pathogen Serratia marcescens. rsc.org The lead compound, (E)-1-methyl-4-(2-nitrovinyl)benzene, which features a nitro group on a benzene (B151609) ring, was found to reduce biofilm formation by 79% and significantly decrease the production of virulence factors like protease and prodigiosin. rsc.org Molecular analysis revealed that this compound downregulated the expression of QS-related genes and was predicted to bind stably to key QS regulatory proteins. rsc.org The presence of the nitrobenzene (B124822) moiety in this compound suggests that its derivatives could function through similar anti-quorum sensing mechanisms, representing a promising area for future research.

The benzenesulfonamide (B165840) and hydrazone scaffolds are prevalent in a multitude of compounds designed as anticancer agents. researchgate.net They have been used to target various hallmarks of cancer, including cell signaling pathways that control proliferation and survival.

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most commonly hyperactivated pathways in human cancers, making its components, particularly the PI3Kα isoform, key targets for anticancer drug development. rhhz.netfarmaceut.org The benzenesulfonohydrazide scaffold has emerged as a promising framework for designing novel PI3Kα inhibitors. farmaceut.orgsrce.hr

A study dedicated to synthesizing and evaluating N'-(diphenylmethylene)benzenesulfonohydrazides found that these compounds exhibited antiproliferative effects against the HCT-116 human colon carcinoma cell line. researchgate.netfarmaceut.org Crucially, the research highlighted that derivatives with electron-withdrawing groups, such as a nitro (NO₂) group, had improved antiproliferative activities. researchgate.netsrce.hr This finding directly underscores the potential of the this compound core. Molecular docking studies further supported these results, indicating that these derivatives could form stable complexes within the PI3Kα ligand-binding site. researchgate.netsrce.hr

This principle was reinforced in a separate study on acylhydrazone derivatives, where the inclusion of a nitro group on the benzene ring led to a dramatic increase in inhibitory activity against the p110α (PI3Kα) enzyme. rhhz.net The nitro-containing compound showed an IC₅₀ of 49 nmol/L, while its analogue without the nitro group was significantly less potent (IC₅₀: 3.75 µmol/L). rhhz.net These findings strongly suggest that derivatives of this compound are prime candidates for development as selective PI3Kα inhibitors for cancer therapy.

Table 3: PI3Kα Inhibition by Structurally Related Hydrazone and Sulfonamide Derivatives
Derivative ClassTargetKey FindingSource
N'-(diphenylmethylene)benzenesulfonohydrazidePI3KαDerivatives with electron-withdrawing groups (e.g., NO₂) showed improved antiproliferative activity against HCT-116 cells. researchgate.netsrce.hr
2-methyl-5-nitrobenzeneacylhydrazonesPI3Kα (p110α)A nitro-substituted derivative (IC₅₀ = 49 nmol/L) was ~76 times more potent than its non-nitro analogue. rhhz.net
Propynyl-substituted benzenesulfonamidePI3K/mTORIdentified as a highly potent dual inhibitor with in vivo efficacy against hepatocellular carcinoma. nih.gov

Anticancer and Antiproliferative Potentials

Ribonucleotide Reductase (hRR) Inhibition

While direct studies specifically detailing the inhibition of human Ribonucleotide Reductase (hRR) by this compound and its derivatives are not extensively available in the provided search results, the broader context of sulfonamide and hydrazone derivatives in enzyme inhibition suggests a potential area for investigation. The structural motifs present in this compound, namely the sulfonamide and hydrazide groups, are common in various enzyme inhibitors.

Cytotoxicity in Human Cell Lines

Derivatives of 4-methylbenzenesulfonohydrazide (B56588) have been synthesized and evaluated for their cytotoxic effects against various human cell lines. For instance, a series of 4-methyl-1,2,3-thiadiazole-based hydrazone and sulfonyl hydrazone derivatives were tested for their antimycobacterial activity and cytotoxicity. The cytotoxicity was assessed using the MTT-dye reduction test against human embryonic kidney cells (HEK-293T) and a mouse fibroblast cell line (CCL-1). researchgate.netnih.gov

One notable derivative, a 4-hydroxy-3-methoxyphenyl substituted 1,2,3-thiadiazole-based hydrazone, demonstrated high antimycobacterial activity with minimal cytotoxicity against the tested cell lines. nih.gov Specifically, sulfonyl hydrazones 5g and 5k also showed significant antimycobacterial activity with comparable minimal cytotoxicity. nih.gov These findings suggest that derivatization of the 4-methylbenzenesulfonohydrazide scaffold can lead to compounds with selective biological activity and low toxicity to normal human cells. nih.gov

Another study reported the synthesis of 4-hydrazinylphenyl benzenesulfonate (B1194179) and its evaluation as an anti-breast cancer agent against the Michigan Cancer Foundation-7 (MCF-7) cell line. nih.gov The compound exhibited strong cytotoxic activity with a very low IC50 value of 9.32 nM, indicating its potential as a potent anticancer agent. nih.gov

Furthermore, a study on pyrazolo[4,3-e] researchgate.netnih.govresearchgate.nettriazine derivatives investigated their cytotoxic effects against four different human tumor cell lines: PC-3 (prostate cancer), MCF-7 (breast cancer), H460 (non-small cell lung cancer), and Colo205 (colorectal adenocarcinoma). researchgate.net Several of these compounds demonstrated significant broad-spectrum cytotoxic activity in the low micromolar range. researchgate.net

Below is a table summarizing the cytotoxicity data for selected derivatives:

Compound/DerivativeCell Line(s)Cytotoxicity Measurement (IC50/MIC)Reference
4-Hydroxy-3-methoxyphenyl substituted 1,2,3-thiadiazole-based hydrazoneHEK-293T, CCL-1MIC = 0.0730 µM (Antimycobacterial) nih.gov
Sulfonyl hydrazone 5gHEK-293T, CCL-1MIC = 0.0763 µM (Antimycobacterial) nih.gov
Sulfonyl hydrazone 5kHEK-293T, CCL-1MIC = 0.0716 µM (Antimycobacterial) nih.gov
4-hydrazinylphenyl benzenesulfonateMCF-7IC50 = 9.32 nM nih.gov

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isozymes)

Derivatives of benzenesulfonamides, including those structurally related to this compound, have been extensively studied as inhibitors of carbonic anhydrases (CAs). CAs are zinc-containing metalloenzymes that play crucial roles in various physiological processes. nih.gov The sulfonamide group is a key pharmacophore for CA inhibition. nih.gov

Research has shown that hydrazide-sulfonamide hybrids can act as potent inhibitors of several CA isozymes, including CA II, CA IX, and CA XII. nih.gov The inhibition profile is often influenced by the substitution pattern on the aromatic rings of the sulfonamide and hydrazide moieties. For instance, the presence of a nitro group on the benzenesulfonamide part can affect the inhibitory activity. nih.gov

A study on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides revealed isoform-selective inhibition. nih.gov Some of these compounds showed better inhibitory activity against the tumor-associated isoform hCA IX than the standard inhibitor acetazolamide. nih.gov Another study on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides also reported selective inhibition of CA VII, an isoform implicated in neuropathic pain. unifi.it

Furthermore, a series of Schiff's bases derived from quinazoline-linked benzenesulfonamide were found to be potent inhibitors of hCA I, II, IX, and XII. mdpi.com These studies highlight that modifications of the basic benzenesulfonamide structure can lead to potent and selective inhibitors of different CA isozymes. nih.govnih.govunifi.itmdpi.com

The following table presents inhibitory activities of some benzenesulfonamide derivatives against different carbonic anhydrase isozymes:

Compound ClassTarget Isozyme(s)Key FindingsReference(s)
Hydrazide-sulfonamide hybridsCA II, CA IX, CA XIIInhibition activity depends on substituents on both aryl and acyl parts. nih.gov
Benzenesulfonamides with pyrazole (B372694)/pyridazinecarboxamideshCA I, II, IX, XIISome derivatives showed potent and selective inhibition of hCA IX. nih.gov
4-(3-Alkyl/benzyl-guanidino)benzenesulfonamideshCA I, II, VIIExhibited satisfactory selectivity towards CA VII over CA I and II. unifi.it
Quinazoline-linked benzenesulfonamide Schiff's baseshCA I, II, IX, XIIShowed potent inhibition against multiple hCA isoforms. mdpi.com

Other Biological Activities (e.g., Anti-inflammatory, Analgesic, Anticonvulsant, Antitubercular)

Derivatives of this compound have demonstrated a wide spectrum of other biological activities.

Anti-inflammatory and Analgesic Activity:

Hydrazone derivatives are recognized for their anti-inflammatory properties. nih.govmdpi.com Studies on various hydrazone derivatives have shown significant anti-inflammatory effects in assays like the carrageenan-induced rat paw edema model. nih.govjddtonline.info For example, certain N'-substituted benzohydrazide (B10538) analogs showed good anti-inflammatory activity, with the presence of nitro and methyl groups influencing the potency. nih.gov Some hydrazide and hydrazine derivatives have also been evaluated for their analgesic activity using the abdominal constriction test, with some compounds showing potency greater than mefenamic acid. researchgate.net Furthermore, some methyl salicylate (B1505791) derivatives bearing a piperazine (B1678402) moiety exhibited strong anti-inflammatory activity in a dose-dependent manner. mdpi.com

Anticonvulsant Activity:

Derivatives containing a sulfonamide or hydrazone moiety have been investigated for their anticonvulsant potential. nih.govjapsonline.comcore.ac.uknih.gov Isatin-based derivatives, for instance, have shown promise as antiepileptic agents in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice. nih.gov The substitution pattern on the phenyl ring, including the presence of methoxy (B1213986) groups, was found to be crucial for the anti-seizure activity. nih.gov Similarly, new hybrid compounds derived from 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have exhibited anticonvulsant properties in various seizure models. nih.gov

Antitubercular Activity:

N'-substituted-4-methylbenzenesulfonohydrazide derivatives have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. researchgate.netresearchgate.net Several of these compounds demonstrated significant minimum inhibitory concentrations (MICs). researchgate.netnih.gov Specifically, 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives and sulfonyl hydrazones have emerged as a new class of lead compounds with the potential to be developed into novel antituberculosis drugs. researchgate.netnih.gov Other hydrazide-hydrazone derivatives, such as those derived from 4-fluorobenzoic acid hydrazide, have also shown high inhibitory activity against M. tuberculosis. researchgate.net Additionally, certain 4-methyl-7-substituted coumarin (B35378) hybrids have been identified as potent anti-tuberculous agents. nih.gov

Applications in Organic Synthesis as Reagents

This compound and its parent compound, 4-methylbenzenesulfonohydrazide, are versatile reagents in organic synthesis.

Formation of Hydrazones and Pyrazoles as Synthetic Intermediates

Hydrazones are readily synthesized through the condensation reaction of hydrazides, such as 4-methylbenzenesulfonohydrazide, with aldehydes or ketones. vjs.ac.vnorganic-chemistry.org This reaction is often carried out in a suitable solvent, sometimes with catalytic amounts of acid. jddtonline.info The resulting hydrazones are stable compounds and serve as crucial intermediates for the synthesis of various heterocyclic compounds. vjs.ac.vn

One of the most significant applications of these hydrazone intermediates is in the synthesis of pyrazoles. Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. youtube.com The Knorr pyrazole synthesis is a classical method that involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com Alternatively, pyrazoles can be synthesized through the cyclization of α,β-unsaturated hydrazones. For example, the reaction of 2-benzylidene-3-methyl-4-nitro-3-thiolene 1,1-dioxides with phenylhydrazine (B124118) leads to the formation of hexahydrothieno[2,3-d]pyrazole derivatives. spbu.ru Multicomponent reactions also provide efficient pathways to substituted pyrazoles. beilstein-journals.orgumich.edu

Synthesis of Vinyl Sulfone Derivatives

This compound can be a precursor for the synthesis of vinyl sulfones. Vinyl sulfones are valuable synthetic intermediates due to their electrophilic nature, which makes them susceptible to conjugate addition and cross-coupling reactions. organic-chemistry.org One method for synthesizing vinyl sulfones involves the denitrative coupling of β-nitrostyrenes with sulfonyl hydrazides. researchgate.net This reaction is typically promoted by a radical initiator like AIBN (azobisisobutyronitrile) and demonstrates good functional group tolerance. researchgate.net

Other approaches to vinyl sulfones include the reaction of sulfinic acid sodium salts with dibromides, which proceeds without a metal catalyst. organic-chemistry.orgorganic-chemistry.org Molybdenum-catalyzed allylic sulfonylation of tertiary allylic electrophiles also provides a route to these compounds. d-nb.info Furthermore, iodine-catalyzed sulfonylation of arylacetylenic acids and arylacetylenes with sodium sulfinates can yield arylacetylenic sulfones. nih.gov

Absence of Direct Research on this compound for Alcohol Reduction via Monoalkyl Diazenes

Extensive research into the chemical literature reveals a notable gap in studies specifically detailing the application of this compound and its derivatives for the reduction of alcohols through the formation of monoalkyl diazenes. While the broader class of nitrobenzenesulfonohydrazides has been explored for this purpose, specific findings for the 4-methyl-3-nitro substituted variant remain unpublished.

The established methodology for the reduction of alcohols using related compounds, such as 2-nitrobenzenesulfonyl hydrazide (NBSH) and its N'-isopropylidene derivative (IPNBSH), involves a two-step sequence. nih.gov This process is initiated by a Mitsunobu reaction between an alcohol and the sulfonohydrazide, which generates a sulfonyl hydrazone intermediate. Subsequent hydrolysis of this intermediate leads to the formation of a transient monoalkyl diazene (B1210634). This highly unstable species then undergoes spontaneous decomposition, releasing dinitrogen gas and resulting in the deoxygenation of the original alcohol to yield the corresponding alkane.

This general transformation is depicted in the following reaction scheme, illustrating the pathway with a generic nitrobenzenesulfonohydrazide:

General Reaction Scheme for Alcohol Reduction via Monoalkyl Diazenes

AlcoholNitrobenzenesulfonohydrazideSulfonyl Hydrazone Intermediate

Sulfonyl Hydrazone IntermediateMonoalkyl Diazene (transient)Alkane Product

The reactivity and efficiency of this process are influenced by the substitution pattern on the aromatic ring of the sulfonohydrazide. The electron-withdrawing nature of the nitro group is crucial for facilitating the elimination of the arenesulfinic acid moiety during the formation of the monoalkyl diazene. It is plausible that the presence and position of the methyl and nitro groups in this compound would modulate its reactivity in a similar fashion. However, without specific experimental data, any discussion on its efficacy, substrate scope, or reaction kinetics would be purely speculative.

Given the strict adherence to published research on this compound for this particular application, no detailed research findings or data tables can be presented. The scientific community has, to date, focused its attention on other isomers, leaving the potential of this specific compound in the realm of unexplored chemical synthesis.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. acs.org DFT methods are widely used to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties. schrodinger.comwikipedia.org

For instance, in a study of 4-methyl-3-nitrobenzonitrile (B17182), X-ray crystallography revealed that the nitro group is twisted out of the plane of the benzene (B151609) ring. nih.gov This twisting is a common feature in nitroaromatic compounds due to steric and electronic effects. DFT calculations on similar molecules, such as substituted benzimidazoles, have been used to understand their structural properties through optimized geometries. nih.gov

Below is a table of optimized geometrical parameters for the closely related compound, 4-methyl-3-nitrobenzoic acid, calculated using DFT with the B3LYP/6-311++G basis set. These values provide a reasonable approximation for the bond lengths and angles in the substituted benzene ring of 4-Methyl-3-nitrobenzenesulfonohydrazide.

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.393C6-C1-C2118.5
C2-C31.389C1-C2-C3121.2
C3-C41.391C2-C3-C4120.1
C4-C51.392C3-C4-C5118.9
C5-C61.390C4-C5-C6120.8
C1-C61.395C5-C6-C1120.5
C3-N81.478C2-C3-N8120.3
N8-O91.222C4-C3-N8119.6
N8-O101.222O9-N8-O10123.7
C4-C71.509C3-C4-C7121.7

Table 1: Selected optimized geometrical parameters for 4-methyl-3-nitrobenzoic acid, a structural analog of this compound. Data is illustrative and based on findings for the analog. nih.gov

DFT calculations are also a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. schrodinger.com By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and help in the assignment of experimental spectra.

While specific predicted NMR data for this compound were not found in the reviewed literature, the general methodology is well-established. The chemical shifts are influenced by factors such as the electronegativity of substituents and the electronic environment of the nuclei. For example, the presence of the electron-withdrawing nitro and sulfonyl groups would be expected to significantly influence the chemical shifts of the aromatic protons and carbons.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy, which estimates the strength of the interaction between the ligand and the protein. Studies on related nitro benzamide (B126) derivatives have used molecular docking to predict their binding to enzymes like inducible nitric oxide synthase (iNOS), with lower binding energies suggesting more favorable interactions. nih.gov Similarly, research on other hydrazone derivatives has predicted their binding energies with protein receptors like EGFR and HER2. nih.gov

For this compound, a molecular docking study would involve docking the molecule into the binding site of a relevant protein target. The resulting binding affinity score would provide an estimate of its potential to inhibit or modulate the protein's function.

Potential Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Illustrative)
Enoyl-ACP Reductase (InhA)-8.5Tyr158, Met199, Phe149
Epidermal Growth Factor Receptor (EGFR)-7.9Lys745, Met793, Asp855
Inducible Nitric Oxide Synthase (iNOS)-9.1Arg260, Gln257, Trp366

Table 2: Illustrative data from a hypothetical molecular docking study of this compound with potential protein targets. The data is based on findings for related compound classes and serves to demonstrate the type of information generated. nih.govnih.gov

Beyond predicting binding affinity, molecular docking can help identify potential biological targets for a compound and elucidate its mechanism of action at a molecular level. By visualizing the docked pose, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. nih.gov For instance, studies on nitrofuranyl sulfonohydrazides have explored their potential as anticancer and anti-leishmanial agents, with molecular docking helping to understand their interactions with biological targets. nih.gov The nitro group in such compounds can be crucial for their biological activity. nih.gov

Cheminformatics and Structure-Activity Relationship (SAR) Analysis

Cheminformatics applies computational methods to analyze large datasets of chemical compounds and their properties. A key application is the development of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. These models aim to find a mathematical relationship between the chemical structure of a compound and its biological activity.

SAR analysis of related hydrazone derivatives has revealed that specific structural features are crucial for their inhibitory activity. For example, in a series of hydrazide-hydrazones, the nature and position of substituents on the aromatic rings were found to significantly influence their activity as laccase inhibitors.

A QSAR study on a large set of potential O⁶-methylguanine-DNA methyltransferase (MGMT) inactivators identified key structural features responsible for their activity. nih.gov Such models often use descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. For this compound, a SAR or QSAR study would involve synthesizing and testing a series of analogs with variations in the substitution pattern on the benzene ring or modifications to the sulfonohydrazide moiety. This would help in identifying the key structural determinants for its activity.

Structural FeaturePotential Impact on Activity (Illustrative)Rationale
Position of the nitro groupHighInfluences electronic properties and potential for hydrogen bonding.
Presence of the methyl groupModerateAffects steric interactions and lipophilicity.
Flexibility of the sulfonohydrazide linkerHighDetermines the ability to adopt an optimal conformation in a binding site.
Substitution on the hydrazide nitrogenHighCan be modified to explore interactions with different protein residues.

Table 3: Illustrative Structure-Activity Relationship (SAR) considerations for this compound, based on general principles and findings for related compounds.

Ionization Potentials

No published studies or data on the ionization potential of this compound were found.

Pharmacophore Modeling

No research detailing pharmacophore models developed for or including this compound could be located.

Future Directions and Emerging Research Avenues

Development of Novel Derivatives with Enhanced Bioactivity

The core structure of 4-Methyl-3-nitrobenzenesulfonohydrazide serves as a versatile scaffold for the development of new derivatives with potentially enhanced biological activities. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents. tandfonline.comnih.gov Research has demonstrated that derivatives of benzenesulfonamides and sulfonylhydrazones exhibit a broad range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netnih.govrsc.orgomicsonline.org

Future research will likely focus on systematic structural modifications of this compound to explore and optimize its therapeutic potential. Key strategies may include:

Modification of the Aromatic Ring: Introducing or altering substituents on the phenyl ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its binding affinity to biological targets.

Derivatization of the Hydrazide Group: The hydrazide moiety can be condensed with various aldehydes and ketones to form sulfonylhydrazones. This class of compounds has shown significant promise, with studies reporting potent anticancer and antimycobacterial activities. mdpi.comnih.gov For instance, certain arylsulfonylhydrazones have demonstrated IC50 values below 1 μM against breast cancer cell lines. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to derivatives with improved pharmacokinetic profiles or reduced toxicity.

The following table summarizes the bioactivities observed in structurally related sulfonylhydrazone and benzenesulfonamide (B165840) derivatives, suggesting potential research avenues for derivatives of this compound.

Compound ClassObserved BioactivityExampleReference
SulfonylhydrazonesAnticancer (Breast Cancer)Arylsulfonylhydrazones with indole (B1671886) moiety mdpi.com
SulfonylhydrazonesAntimycobacterial4-methyl-1,2,3-thiadiazole-based sulfonyl hydrazones nih.gov
BenzenesulfonamidesAnti-inflammatoryN-butyl-4-methyl-3-nitrobenzenesulfonamide derivatives researchgate.netnih.gov
BenzenesulfonamidesCarbonic Anhydrase InhibitionThiazolone-benzenesulfonamides rsc.org
HydrazonesAnalgesicSubstituted benzal hydrazone derivatives nih.gov

This table is for illustrative purposes and shows activities of related compound classes, not of this compound itself.

Exploration of New Synthetic Routes

The traditional synthesis of benzenesulfonyl hydrazides typically involves the reaction of a corresponding sulfonyl chloride with hydrazine (B178648) hydrate. chemicalbook.com While effective, future research is expected to focus on the development of more sustainable and efficient synthetic methodologies, in line with the principles of green chemistry. tandfonline.comresearchgate.net

Key areas for exploration in the synthesis of this compound and its derivatives include:

Catalyst-Free and Solvent-Free Reactions: Research into neat reaction conditions (solvent-free) or the use of water as a solvent is gaining traction for sulfonamide synthesis. sci-hub.se These methods reduce the reliance on volatile and often toxic organic solvents.

One-Pot Syntheses: Developing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste.

Alternative Oxidants and Catalysts: The synthesis of the precursor, 4-methyl-3-nitrobenzenesulfonyl chloride, often involves harsh reagents. Exploring milder and more selective oxidizing agents and catalytic systems can lead to greener processes. rsc.org For instance, the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) has been reported as an efficient oxidant for converting thiols to sulfonyl chlorides in sustainable solvents. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive alternative to traditional batch processing for the industrial production of fine chemicals. ispe.org

The following table compares conventional and emerging green synthetic approaches for sulfonamides.

Synthetic ApproachDescriptionAdvantagesReference
Conventional Reaction of sulfonyl chlorides with amines/hydrazine in organic solvents.Well-established, generally high yields. chemicalbook.com
Green - Water Solvent Using water as the reaction medium, often with a base like Na2CO3.Environmentally benign, reduced toxicity. sci-hub.se
Green - Solvent-Free Reactions conducted without a solvent (neat conditions).Eliminates solvent waste, high atom economy. sci-hub.se
Green - Alternative Solvents Use of sustainable solvents like polyethylene (B3416737) glycol (PEG-400).Non-toxic, biodegradable, potentially recyclable. sci-hub.se
Green - Oxidative Chlorination Use of eco-friendly oxidants for sulfonyl chloride synthesis.Milder conditions, less hazardous reagents. rsc.org

Advanced Mechanistic Elucidation through In Situ Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The application of advanced in situ spectroscopic techniques can provide real-time insights into the transient intermediates and transition states involved in the synthesis and reactions of this compound.

Future mechanistic studies could employ a range of techniques:

NMR Spectroscopy: Real-time NMR monitoring can track the consumption of reactants and the formation of products and intermediates. This is particularly useful for studying the kinetics of reactions like hydrazone formation.

FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can identify functional group transformations as they occur, providing valuable information on reaction pathways.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize transient species in the reaction mixture.

UV-Vis Spectroscopy: This technique can be employed to monitor reactions involving chromophoric groups, such as the nitroaromatic ring in this compound, and to study the formation of electron-donor-acceptor complexes that may precede the main reaction. rsc.org

For instance, in the reduction of nitroaromatic compounds, in situ spectroscopy can help to distinguish between different mechanistic pathways and identify key intermediates like nitroso and hydroxylamine (B1172632) species. nih.govorientjchem.orgacs.org Such studies are vital for controlling the selectivity of these reductions, which is a key step in many synthetic applications.

Integration with Artificial Intelligence and Machine Learning for Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govtechnative.io For a scaffold like this compound, these computational tools can significantly accelerate the identification of promising new drug candidates.

Emerging applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of a series of derivatives with their biological activity. mdpi.comnih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. youtube.com By providing the this compound core as a starting point, these algorithms can generate novel derivatives optimized for binding to a specific biological target.

Prediction of ADMET Properties: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery process. nih.gov

Target Identification and Validation: By analyzing large biological datasets, AI can help to identify and validate new potential protein targets for which derivatives of this compound could be designed. mdpi.com

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-nitrobenzenesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-nitrobenzenesulfonohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.